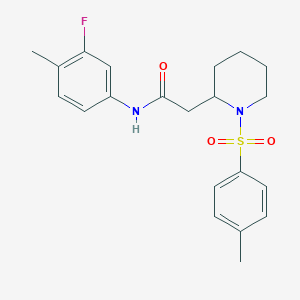

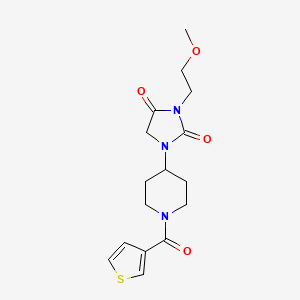

![molecular formula C20H16N2O2S2 B2502813 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034602-38-3](/img/structure/B2502813.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound that has been synthesized from 3-methyl-benzo[b]thiophene . This compound is part of a class of biologically active compounds that have been the focus of many scientists .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the benzo[b]thiophene moiety in the given compound, has been highlighted in recent literature . The synthesis involves various strategies, including heterocyclization of different substrates . Additionally, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-based compounds has been studied extensively . These compounds often show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding . Furthermore, π–π stacking interactions between phenyl and benzothiazole rings are observed in the crystal packing .Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Moreover, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis, Characterization, and Docking Studies

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide compounds have been synthesized and characterized through various spectroscopic techniques, contributing significantly to the understanding of their structural and functional properties. Such compounds are typically characterized by IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, aiding in the understanding of their complex structures and potential applications in various scientific fields (Talupur, Satheesh, & Chandrasekhar, 2021).

Spectroscopic and Computational Studies

Advanced spectroscopic techniques coupled with computational studies, like Density Functional Theory (DFT) calculations, are used to unravel the complex nature of these compounds. Such studies provide deep insights into the electronic structure and thermodynamic stability of these molecules, which are crucial for their application in various scientific and industrial domains (Rizk, Emara, & Mahmoud, 2021).

Biological Activity and Applications

Antimicrobial and Antifungal Activity

The compounds exhibit significant biological activity, including antimicrobial and antifungal properties. These properties make them potential candidates for the development of new drugs and therapeutic agents (Karabasannavar, Allolli, & Kalshetty, 2017).

Diuretic Activity

Certain derivatives of this compound have shown promising diuretic activity in vivo, presenting potential for the development of diuretic drugs and treatments (Yar & Ansari, 2009).

Anticancer Evaluation

Metal complexes of certain derivatives have demonstrated significant anti-cancer activity, especially against specific cancer cell lines. Such findings are crucial in the field of cancer research and therapy, paving the way for the development of new anticancer drugs (Rizk, Emara, & Mahmoud, 2021).

Antiarhythmic and Antianxiety Activities

Synthesized derivatives have also shown promising antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating their potential use in the development of treatments for various neurological and psychological conditions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Chemical Properties and Transformations

Reactivity and Structural Transformations

The reactivity of these compounds towards different nucleophiles and the resulting structural transformations play a crucial role in diversifying their applications in fields such as drug development and material science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Mecanismo De Acción

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide” is not directly available, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

While specific safety and hazard information for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide” is not directly available, it’s important to note that chemicals of similar structure can be considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Direcciones Futuras

The future directions for research on “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide” and similar compounds could involve further exploration of their biological and physiological functions . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Furthermore, these compounds could be used to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S2/c23-17(15-11-25-18-9-5-4-8-14(15)18)10-21-19(24)16-12-26-20(22-16)13-6-2-1-3-7-13/h1-9,11-12,17,23H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTGBXIRKLFFFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

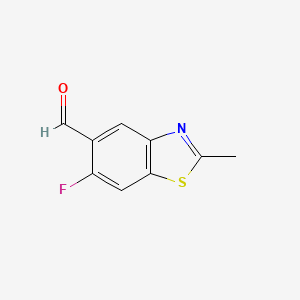

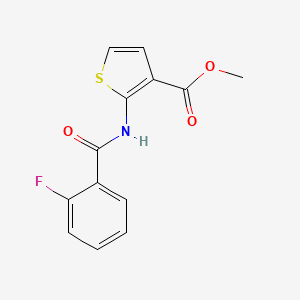

![methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B2502732.png)

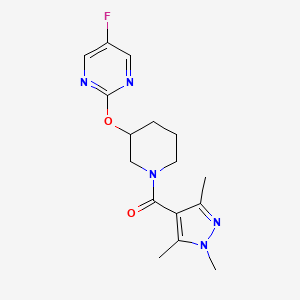

![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)

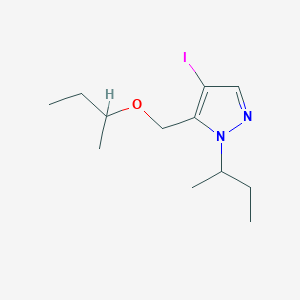

![4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid](/img/structure/B2502734.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)

![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2502739.png)

![N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2502744.png)

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)